3-Bromo-2-nitropentane-2,4-diol
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Overview
Description
3-Bromo-2-nitropentane-2,4-diol is an organic compound known for its antimicrobial properties. It is a white solid that is used in various industrial and consumer applications due to its effectiveness in inhibiting bacterial growth .
Preparation Methods
The synthesis of 3-Bromo-2-nitropentane-2,4-diol typically involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane through a nitroaldol reaction . The reaction is carried out in an aqueous solution at an acidic pH, usually between 4.0 and 7.0 . Industrial production methods have evolved to minimize the use of organic solvents, which are often flammable and toxic .
Chemical Reactions Analysis
3-Bromo-2-nitropentane-2,4-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3-Bromo-2-nitropentane-2,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Its antimicrobial properties make it useful in biological studies to inhibit bacterial growth.
Medicine: It is used as a preservative in pharmaceuticals due to its low toxicity at in-use levels.
Mechanism of Action
The antimicrobial action of 3-Bromo-2-nitropentane-2,4-diol is primarily due to its ability to disrupt bacterial cell walls and inhibit essential enzymes. It targets various molecular pathways involved in bacterial growth and replication, leading to cell death .
Comparison with Similar Compounds
3-Bromo-2-nitropentane-2,4-diol is similar to other bromonitroalcohols, such as 2-Bromo-2-nitropropane-1,3-diol (bronopol). it is unique in its specific structure and the conditions under which it is most effective. Similar compounds include:
2-Bromo-2-nitropropane-1,3-diol (bronopol): Used as an antimicrobial and preservative.
2-Bromo-3-nitropentane-2,4-diol: Another bromonitroalcohol with similar properties.
These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications.
Properties
CAS No. |
928036-33-3 |
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Molecular Formula |
C5H10BrNO4 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
3-bromo-2-nitropentane-2,4-diol |
InChI |
InChI=1S/C5H10BrNO4/c1-3(8)4(6)5(2,9)7(10)11/h3-4,8-9H,1-2H3 |
InChI Key |
QXDQHSHOSUCPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C)([N+](=O)[O-])O)Br)O |
Origin of Product |
United States |
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